molecular formula C15H24N2O4 B1591051 N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide CAS No. 24294-03-9

N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide

Cat. No.: B1591051
CAS No.: 24294-03-9
M. Wt: 296.36 g/mol
InChI Key: LLYBWQANNKRYST-UHFFFAOYSA-N
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Description

N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide is an acetamide derivative featuring a bis(2-methoxyethyl)amino group at the 3-position and a methoxy group at the 4-position of the phenyl ring. This compound is structurally characterized by its ether-linked methoxyethyl substituents, which confer moderate hydrophilicity and influence its electronic properties.

Properties

IUPAC Name

N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-12(18)16-13-5-6-15(21-4)14(11-13)17(7-9-19-2)8-10-20-3/h5-6,11H,7-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYBWQANNKRYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573126
Record name N-{3-[Bis(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24294-03-9
Record name N-[3-[Bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24294-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-[Bis(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide typically involves the reaction of 4-methoxyacetanilide with bis(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy and amino groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents (R1, R2) CAS Number Molecular Weight (g/mol) Key Properties Applications/Notes
Target Compound :
N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide
R1 = -OCH2CH2OCH3 (bis),
R2 = -OCH3
Not explicitly provided ~336.4 (estimated) Moderate hydrophilicity, stable ether linkages Likely intermediate or dye precursor
Analog 1 :
N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide
R1 = -OCH2CH2OH (bis),
R2 = -OCH3
24530-67-4 ~308.3 Higher hydrophilicity due to hydroxyl groups; increased hydrogen bonding capacity Potential pharmaceutical intermediate or crystal engineering
Analog 2 :
N-[3-[bis(2-(acetyloxy)ethyl)amino]-4-methoxyphenyl]acetamide
R1 = -OCH2CH2OAc (bis),
R2 = -OCH3
MFCD00035811 ~392.4 Ester groups enhance lipophilicity; hydrolytically unstable Prodrug design or esterase-sensitive applications
Analog 3 :
N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide
R1 = -CH2N(CH2CH2Br)2,
R2 = -OCH2CH3
56266-58-1 422.15 High molecular weight; bromine enhances reactivity Alkylating agent in synthesis or anticancer research
Analog 4 :
N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide
R1 = -NHCH2CH2CN,
R2 = -OCH3
26408-28-6 ~263.3 Electron-withdrawing cyano group; planar structure Chemical intermediate for dyes or polymers
Analog 5 :
N-(5-(bis(2-methoxyethyl)amino)-2-((2-cyano-4,6-dinitrophenyl)-azo)phenyl)acetamide
R1 = -OCH2CH2OCH3 (bis),
R2 = -N=N-C6H2(CN)(NO2)2
52583-35-4 ~533.4 Azo chromophore; nitro/cyano groups enhance conjugation Dye or imaging probe for biological systems

Key Structural Differences and Implications

Hydrophilicity and Solubility :

  • The target compound's methoxyethyl groups provide balanced hydrophilicity, whereas Analog 1's hydroxyethyl groups increase water solubility and hydrogen bonding .
  • Analog 2's acetyloxy groups reduce polarity, making it more lipophilic and suitable for membrane penetration .

Reactivity and Stability: Analog 3's bromoethyl groups enable nucleophilic substitution reactions, useful in alkylation chemistry .

Functional Applications :

  • The azo group in Analog 5 suggests applications in colorimetric sensing or photodynamic therapy .
  • Analog 2's ester groups may serve as prodrugs, releasing active metabolites upon hydrolysis .

Crystallographic and Hydrogen-Bonding Behavior

  • Analog 1’s hydroxyl groups likely form robust hydrogen-bonded networks, influencing crystal packing and melting points .
  • The target compound’s ether linkages may adopt flexible conformations, reducing crystalline order compared to rigid analogs like Analog 5 .

Biological Activity

N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide is a chemical compound that has garnered interest in various fields, particularly in biology and medicine due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H24N2O4
  • Molar Mass : Approximately 296.367 g/mol
  • Key Functional Groups :
    • Bis(2-methoxyethyl)amino group
    • Methoxy group attached to a phenyl ring
    • Acetamide functional group

The unique combination of these functional groups is believed to enhance the compound's biological activity compared to similar molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bis(2-methoxyethyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group may modulate interactions with enzymes and receptors, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
  • Antioxidant Properties : It may scavenge free radicals, thereby reducing oxidative stress.
  • Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.

Biological Activity Studies

Research has demonstrated the following biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging method. Results indicate a strong ability to neutralize free radicals, surpassing some known antioxidants like ascorbic acid.

Anticancer Activity

In vitro studies have assessed the compound's cytotoxicity against several cancer cell lines, including:

  • U-87 (Human Glioblastoma) : Demonstrated higher sensitivity with significant reductions in cell viability.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Showed moderate effectiveness compared to other tested compounds.

The following table summarizes key findings from recent studies:

Study FocusMethodologyKey Findings
Antimicrobial TestingDisk diffusion methodInhibition of bacterial growth
Antioxidant ActivityDPPH radical scavenging assayEffective scavenging of radicals
Anticancer ActivityMTT assay against cancer cell linesSignificant cytotoxicity in U-87 cells

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and E. coli, showing inhibition zones comparable to standard antibiotics .
  • Antioxidant Potential : Research highlighted in Molecules demonstrated that the compound exhibited an antioxidant capacity approximately 1.4 times greater than ascorbic acid when evaluated through DPPH assays .
  • Cytotoxicity Against Cancer Cells : A study focused on glioblastoma cells revealed that the compound reduced cell viability by over 70% at certain concentrations, suggesting its potential as a lead compound for further anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide
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